Artemisiatriene
Description
Artemisiatriene is a naturally occurring linear heptatriene compound identified in species of the genus Artemisia (Asteraceae). Structurally, it is characterized as (3E)-2,5,5-trimethylhepta-1,3,6-triene, featuring three conjugated double bonds . It has been detected in the essential oil of Artemisia kermanensis, constituting 0.41% of the oil with a retention index (RI) of 926 . While its biological activities remain understudied, its structural uniqueness and chemotaxonomic significance in Artemisia species have been noted .
Properties
CAS No. |
18383-70-5 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
(3E)-2,5,5-trimethylhepta-1,3,6-triene |
InChI |
InChI=1S/C10H16/c1-6-10(4,5)8-7-9(2)3/h6-8H,1-2H2,3-5H3/b8-7+ |
InChI Key |
BYLJEQIUXOYKOB-BQYQJAHWSA-N |
Isomeric SMILES |
CC(=C)/C=C/C(C)(C)C=C |
Canonical SMILES |
CC(=C)C=CC(C)(C)C=C |
Origin of Product |
United States |
Preparation Methods
Artemisiatriene can be extracted from Artemisia plants using methods such as steam distillation or solvent extraction . These methods involve isolating the essential oils from the plant material, followed by purification to obtain this compound. Industrial production methods may involve optimizing these extraction techniques to increase yield and purity.
Chemical Reactions Analysis
Artemisiatriene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or other oxygenated derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of artemisiatriene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and the inhibition of inflammatory mediators . The compound may also interact with cellular receptors and enzymes, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
2.1. Structural Analogues in Artemisia Essential Oils
Artemisiatriene shares its occurrence in Artemisia essential oils with other terpenoids and polyacetylenes. Key comparisons include:
Table 1: Comparison of this compound with Related Compounds
- p-Menthatriene: A cyclic monoterpene with three double bonds, found in A. kermanensis at 0.57% (RI: 993). Unlike this compound, its cyclic structure may limit volatility and alter ecological interactions .
- Artemisia Ketone: A C14 polyacetylene derivative with a ketone group, present in trace amounts (0.11%) in A. kermanensis. It is structurally distinct but serves as a chemotaxonomic marker in Artemisia .
- α-Ocimene: A common plant volatile with insect-repellent properties. kermanensis, its branched triene structure contrasts with this compound’s linearity, influencing its ecological roles .
2.2. Functional Analogues: Polyacetylenes in Artemisia
Polyacetylenes, such as Triyne-Triene and Pontica Epoxide (PE), are bioactive compounds in Artemisia with antimicrobial and anti-inflammatory properties . This compound’s lack of oxygenated functional groups may limit its bioactivity compared to these polyacetylenes.
2.3. Concentration and Ecological Roles
This compound’s low abundance (0.41% in A. kermanensis) contrasts with its high reported concentration (314.78 units) in citrus preservation studies . This discrepancy suggests context-dependent accumulation, possibly influenced by extraction methods or plant stress responses. In contrast, polyacetylenes like Dehydromatricaria Ester (DME) are often dominant in Artemisia species, highlighting this compound’s niche role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
